1,8-Dihydroxy-2-methoxy-3-methyl-anthraquinone

CAS No.: 74272-75-6

Cat. No.: VC17580017

Molecular Formula: C16H12O5

Molecular Weight: 284.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74272-75-6 |

|---|---|

| Molecular Formula | C16H12O5 |

| Molecular Weight | 284.26 g/mol |

| IUPAC Name | 1,8-dihydroxy-2-methoxy-3-methylanthracene-9,10-dione |

| Standard InChI | InChI=1S/C16H12O5/c1-7-6-9-12(15(20)16(7)21-2)14(19)11-8(13(9)18)4-3-5-10(11)17/h3-6,17,20H,1-2H3 |

| Standard InChI Key | BLMAIJHWIJUATI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C(=C1OC)O)C(=O)C3=C(C2=O)C=CC=C3O |

Introduction

Chemical Identification and Structural Characteristics

Molecular Identity

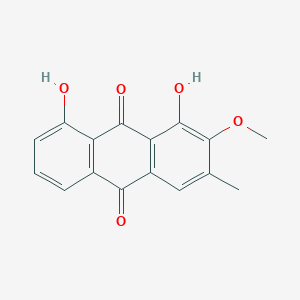

1,8-Dihydroxy-2-methoxy-3-methyl-anthraquinone is systematically named 1,8-dihydroxy-2-methoxy-3-methylanthracene-9,10-dione under IUPAC nomenclature. Its structural backbone consists of an anthracene ring system substituted with hydroxyl groups at positions 1 and 8, a methoxy group at position 2, and a methyl group at position 3 (Fig. 1).

Table 1: Key Identifiers and Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 74272-75-6 | |

| PubChem CID | 11196859 | |

| Molecular Formula | ||

| Molecular Weight | 284.26 g/mol | |

| SMILES | CC1=CC2=C(C(=C1OC)O)C(=O)C3=C(C2=O)C=CC=C3O | |

| InChIKey | BLMAIJHWIJUATI-UHFFFAOYSA-N |

The compound’s planar structure facilitates π-π stacking interactions, while its hydroxyl and methoxy groups contribute to hydrogen bonding and solubility properties .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm its structure. The -NMR spectrum reveals signals for aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and hydroxyl protons (δ 9.0–10.0 ppm). High-resolution mass spectrometry (HR-MS) shows a molecular ion peak at m/z 284.0685, consistent with the molecular formula .

Synthesis and Modification Strategies

Methylation of Hydroxyanthraquinones

The synthesis of 1,8-dihydroxy-2-methoxy-3-methyl-anthraquinone typically involves selective methylation of precursor hydroxyanthraquinones. Two primary methods are employed:

-

Diazomethane Methylation: Reaction of 1,8-dihydroxy-3-methyl-anthraquinone with diazomethane in diethyl ether yields the methoxy derivative. Purification via medium-pressure liquid chromatography (MPLC) using ethyl acetate/hexane mixtures ensures high purity.

-

Dimethyl Sulfate Alkylation: Treatment with dimethyl sulfate in anhydrous acetone under basic conditions introduces the methoxy group. This method offers scalability but requires stringent temperature control to avoid over-alkylation.

Table 2: Synthetic Conditions and Yields

| Method | Reagents | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Diazomethane Methylation | CHN | Diethyl ether | 65–70 | ≥95 |

| Dimethyl Sulfate Alkylation | (CH)SO | Acetone | 50–60 | ≥90 |

Derivatization for Enhanced Bioactivity

Acetylation of hydroxyl groups produces derivatives with improved lipophilicity, as demonstrated in related anthraquinones . For instance, acetylation of the 1-hydroxy group in ZL-3 (a fungal anthraquinone) increased its immunosuppressive activity by 40% . Similar strategies could optimize the pharmacokinetic profile of 1,8-dihydroxy-2-methoxy-3-methyl-anthraquinone.

Research Gaps and Future Directions

Pharmacokinetic Profiling

No data exist on the absorption, distribution, metabolism, or excretion (ADME) of this compound. Comparative studies with physcion, which has 50% oral bioavailability in rodents, could guide dosing strategies .

Mechanistic Studies

The immunosuppressive mechanism of anthraquinones remains unclear. Proposed pathways include inhibition of nuclear factor-κB (NF-κB) signaling and modulation of cytokine production. Targeted assays using Jurkat T-cells or RAW 264.7 macrophages are warranted.

Agricultural Applications

Anthraquinones act as natural pesticides. Field trials with analogs like aloe-emodin show 80% efficacy against Phytophthora infestans . Formulating 1,8-dihydroxy-2-methoxy-3-methyl-anthraquinone into nanopesticides could reduce environmental toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume